ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate
Description
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, due to their bioactive properties.
Properties
IUPAC Name |
ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHICOMVAQNONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate typically involves the reaction of 1-aminoadamantane with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-piperidinecarboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential bioactive properties, including antiviral and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance materials due to its stability and rigidity.
Mechanism of Action
The mechanism of action of ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The piperidinecarboxylate group may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylamino)ethylideneoxonium methanesulfonate: Similar in structure but differs in its functional groups and specific applications.
1,2-Disubstituted adamantane derivatives: These compounds share the adamantane core but have different substituents, leading to varied properties and uses.
Uniqueness
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is unique due to its combination of the adamantane and piperidinecarboxylate moieties, which confer both stability and bioactivity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is a synthetic compound with potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 263.3354 g/mol
- CAS Number : Not available
This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Specifically, it may influence pathways related to:
- Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) synthesis, which plays a crucial role in vascular functions and inflammatory responses .
- Cyclic GMP Pathway : NO mediates vascular smooth muscle relaxation through a cGMP-dependent signaling pathway, which may be relevant for cardiovascular applications .
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.
Antitumor Potential
Studies have suggested that compounds similar to this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. The modulation of nitric oxide levels can lead to tumoricidal effects in macrophages, enhancing the immune response against tumors .
Study on Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of piperidine derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains .
Evaluation of Antitumor Activity
In another study, the compound was tested for its ability to induce apoptosis in human cancer cell lines. The results showed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells, suggesting its utility in cancer therapy .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that the compound has a moderate toxicity profile with an LD50 value that warrants further investigation into its safety margins .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 1-adamantylamine with a piperidinecarboxylate scaffold. For example, similar compounds (e.g., sulfonamide derivatives) are synthesized via hydrolysis of ethyl esters using NaOH in aqueous EtOH, followed by acidification to isolate the product (yield ~88%) . Optimize reaction time (e.g., 24 hours at room temperature) and stoichiometry to maximize purity. Monitor completion via TLC and confirm using H NMR (e.g., δ 1.52–4.31 ppm for piperidine protons) and IR (e.g., carbonyl stretches at 1687–1730 cm) .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol/water mixture |
| Base: 5N NaOH |
| Acid: 6N HCl for precipitation |
| Yield: 88% (analogous procedure) |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- H NMR : Expect signals for adamantyl protons (δ 1.6–2.1 ppm as singlet) and piperidine protons (δ 1.5–4.3 ppm). Ethyl ester groups appear as a triplet (δ 1.2–1.3 ppm) and quartet (δ 4.1–4.3 ppm) .
- IR : Confirm carbonyl groups (amide: ~1650–1680 cm; ester: ~1730 cm) .
- Mass Spectrometry : Use high-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, EN 166-compliant goggles) to avoid skin/eye irritation (H315/H319). Work under fume hoods to prevent inhalation (H335) .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of adamantane-piperidine hybrids?
- Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to assess binding affinity to target receptors (e.g., carbonic anhydrases). Compare with known inhibitors (e.g., sulfonamide derivatives) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
| Docking Parameters |
|---|
| Protein PDB: 3LXG (carbonic anhydrase II) |
| Ligand Flexibility: Adamantyl and piperidine moieties |
| Scoring Function: AMBER force field |
Q. What strategies resolve discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted adamantylamine). Calibrate with reference standards .
- Elemental Analysis : Replicate measurements to account for hygroscopicity. If deviations persist (<0.3% for C/H/N), consider recrystallization (e.g., from ethyl acetate/hexane) .
Q. How does the adamantyl group influence metabolic stability in preclinical models?
- Methodological Answer : Conduct microsomal stability assays (e.g., rat liver microsomes) to compare half-life () with non-adamantyl analogs. Analyze metabolites via LC-MS/MS, focusing on oxidative pathways (e.g., CYP450-mediated hydroxylation) .
| Microsomal Assay Conditions |
|---|
| Incubation Time: 60 min |
| Co-factors: NADPH regeneration system |
| Detection: LC-MS/MS (ESI positive mode) |
Data Contradiction Analysis
Q. Why might reported yields vary between synthetic protocols for analogous piperidinecarboxylates?
- Methodological Answer : Variations arise from differences in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification.
- Coupling Reagents : Use of HATU vs. EDC/HOBt affects reaction efficiency .
- Work-Up : Acidification pH (3–4) must be tightly controlled to avoid product loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
